8-Oxa-5-azaspiro[3.6]decane;hydrochloride
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Overview
Description
8-Oxa-5-azaspiro[3.6]decane;hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is a hydrochloride salt form of 8-oxa-5-azaspiro[3.6]decane, which is a spirocyclic compound containing both oxygen and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-oxa-5-azaspiro[3.6]decane;hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route is the cyclization of a linear precursor containing both oxygen and nitrogen atoms, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high volumes of reactants and products. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 8-Oxa-5-azaspiro[3.6]decane;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms.
Scientific Research Applications
Chemistry: In chemistry, 8-oxa-5-azaspiro[3.6]decane;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of spirocyclic structures on biological systems. It can serve as a probe to investigate the interactions between small molecules and biological targets.
Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound may be used in the development of new materials and chemicals. Its unique properties can be harnessed to create innovative products with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 8-oxa-5-azaspiro[3.6]decane;hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system being studied and the intended therapeutic outcome.
Comparison with Similar Compounds
5-oxa-8-azaspiro[3.6]decane;hydrochloride
5-oxa-2-azaspiro[3.6]decane;hydrochloride
Uniqueness: 8-Oxa-5-azaspiro[3.6]decane;hydrochloride is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic structure. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
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Properties
IUPAC Name |
8-oxa-5-azaspiro[3.6]decane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-8(3-1)4-6-10-7-5-9-8;/h9H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTRXHAPLJVHKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCOCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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